2-Bromo-6-chlorophenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-6-chlorophenol involves chemical reactions that introduce bromine and chlorine atoms into specific positions on the phenol molecule. While the specific synthesis of 2-Bromo-6-chlorophenol is not directly reported, related compounds and their synthesis methods provide insight into potential approaches. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol, highlighting the reactivity of such halogenated phenols in organic synthesis (Nazeer et al., 2020).
Molecular Structure Analysis
The molecular and electronic structures of compounds closely related to 2-Bromo-6-chlorophenol, such as Schiff base compounds derived from halogenated phenols, have been studied using techniques like X-ray single crystal diffraction and density functional theory (DFT) calculations. These studies reveal that the halogen atoms significantly influence the molecular geometry, electronic distribution, and stability of such compounds (Kırca et al., 2021).
Chemical Reactions and Properties
Halogenated phenols, including those similar to 2-Bromo-6-chlorophenol, participate in various chemical reactions, such as Pd-catalyzed Suzuki cross-coupling reactions. These reactions allow for the selective arylation of the phenol, demonstrating the compound's reactivity and utility in creating a range of derivative compounds with potential applications in material science, pharmaceuticals, and organic synthesis (Nazeer et al., 2020).
Scientific Research Applications
Pyrolytic Degradation and Product Formation
2-Bromo-6-chlorophenol, when subjected to high-temperature pyrolysis, participates in complex chemical reactions. A study demonstrated the formation of various products like naphthalene, dibenzo-p-dioxin, and phenol from the pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol. This indicates the potential of 2-Bromo-6-chlorophenol in generating a variety of organic compounds under specific conditions (Evans & Dellinger, 2005).
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chlorophenol derivatives has been the focus of several studies. For instance, the structure of (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol was analyzed using X-ray diffraction, spectroscopic methods, and computational techniques. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Kaştaş et al., 2020).
Photocatalysis Studies
2-Bromo-6-chlorophenol is also significant in photocatalysis research. A study involving the degradation of chlorophenols using titanium dioxide doped with copper, illuminated by visible light, showed the potential of using such compounds in environmental remediation and pollution control. This research highlights the utility of 2-Bromo-6-chlorophenol in studying and improving photocatalytic processes (Lin et al., 2018).
Impact on Wine Quality
In the context of food and beverage quality, 2-Bromo-6-chlorophenol has been identified as a cause of taints and off-flavours in wines. This underlines its relevance in food chemistry and the need to understand and control its presence in consumer products (Capone et al., 2010).
Advanced Synthesis and Characterization
The synthesis and characterization of new compounds involving 2-Bromo-6-chlorophenol are continually evolving. For instance, the study of its derivatives in the context of palladium-catalyzed reactions and their electronic and non-linear optical properties provides insights into its potential in materials science and organic chemistry (Nazeer et al., 2020).
Water Treatment and Environmental Applications
Research on the adsorption of chlorophenol on surfaces like Cu(111) and the study of its degradation under various reductive conditions reflect its relevance in environmental science, particularly in water treatment and pollution control strategies (Altarawneh et al., 2008).
Safety And Hazards
2-Bromo-6-chlorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-6-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECOFFMVWPWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174350 | |
Record name | Phenol, 2-bromo-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorophenol | |
CAS RN |
2040-88-2 | |
Record name | Phenol, 2-bromo-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-bromo-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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